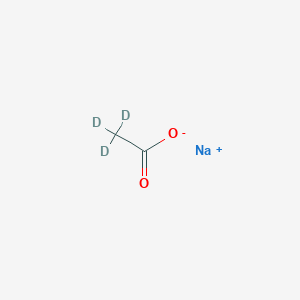
3-Fluoro-5-nitrobenzoic acid
Übersicht
Beschreibung
3-Fluoro-5-nitrobenzoic acid: is an organic compound with the chemical formula C7H4FNO4. It appears as a yellow crystalline or powdery solid and is soluble in organic solvents such as ethanol, acetone, and dichloromethane, but insoluble in water . This compound is relatively stable at room temperature but can be affected by high temperature, light, and strong oxidants . It is an important intermediate used in the synthesis of other organic compounds, including pesticides, dyes, and pharmaceutical intermediates .
Wirkmechanismus
Target of Action
3-Fluoro-5-nitrobenzoic acid is an organic compound that has been used in a variety of scientific applications It is known to be involved in the suzuki–miyaura (sm) coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The mode of action of this compound is primarily through its participation in the Suzuki–Miyaura coupling reaction . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . The compound’s role in this reaction suggests it may influence other biochemical pathways involving carbon–carbon bond formation.
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of structurally diverse compounds, such as benzimidazole integrated benzoxazole and benzothiazoles .
Biochemische Analyse
Biochemical Properties
It is known that nitrobenzoic acids can participate in various biochemical reactions . They can undergo free radical bromination, nucleophilic substitution, and oxidation . The presence of the nitro group in 3-Fluoro-5-nitrobenzoic acid could potentially influence its interactions with enzymes, proteins, and other biomolecules .
Cellular Effects
Nitrobenzoic acids are known to have potential cellular effects, which could be extrapolated to this compound .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It is known that nitrobenzoic acids can participate in various chemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially influence the molecular mechanism of action of this compound.
Temporal Effects in Laboratory Settings
It is known that nitrobenzoic acids can undergo various chemical reactions over time .
Metabolic Pathways
Nitrobenzoic acids are known to participate in various chemical reactions, which could potentially influence their metabolic pathways .
Transport and Distribution
It is known that nitrobenzoic acids can participate in various chemical reactions, which could potentially influence their transport and distribution .
Subcellular Localization
Nitrobenzoic acids are known to participate in various chemical reactions, which could potentially influence their subcellular localization .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Fluoro-5-nitrobenzoic acid can be synthesized by the nitration of 3-fluoro-benzoic acid. The process involves dissolving 3-fluoro-benzoic acid in concentrated sulfuric acid and slowly adding nitric acid dropwise at a low temperature while maintaining the reaction temperature below 10 degrees Celsius . The reaction mixture is then cooled, and the product is isolated by crystallization and dried to obtain this compound .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of advanced crystallization and drying techniques helps in obtaining the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Fluoro-5-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Nitration: Concentrated sulfuric acid and nitric acid at low temperatures.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin and hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: 3-Fluoro-5-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Fluoro-5-nitrobenzoic acid is used as a building block in organic synthesis, particularly in the creation of various heterocyclic compounds . It plays a significant role in the synthesis of nitrogenous cycles, which are crucial in drug discovery and development .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize pharmaceutical intermediates and active pharmaceutical ingredients. Its derivatives have shown potential in the development of drugs targeting specific biological pathways .
Industry: The compound is used in the production of dyes and pesticides. Its unique chemical properties make it suitable for creating compounds with specific industrial applications .
Vergleich Mit ähnlichen Verbindungen
3-Bromo-2-fluoro-5-nitrobenzoic acid: Similar in structure but with a bromine atom instead of a fluorine atom.
2-Fluoro-5-nitrobenzoic acid: Similar but with the nitro group in a different position on the aromatic ring.
Uniqueness: 3-Fluoro-5-nitrobenzoic acid is unique due to the specific positioning of the fluorine and nitro groups on the aromatic ring. This positioning influences its reactivity and the types of reactions it can undergo, making it a valuable intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
3-fluoro-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO4/c8-5-1-4(7(10)11)2-6(3-5)9(12)13/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPUIECMSDQUIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374627 | |
| Record name | 3-fluoro-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14027-75-9 | |
| Record name | 3-fluoro-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-5-nitrobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Dioxolane, 2,2-dimethyl-4-[(tetradecyloxy)methyl]-](/img/structure/B83249.png)











